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1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole

Chemical Biology Covalent Inhibitors Kinase Profiling

The compound 1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2176270-85-0) is a functionalized 1,2,4‑triazole derivative that incorporates a 2,6‑dichlorophenylsulfonyl‑azetidine scaffold. This structural architecture places it within the class of sulfonyl‑triazoles that can act as targeted covalent ligands for protein kinases via sulfur‑triazole exchange (SuTEx) chemistry.

Molecular Formula C12H12Cl2N4O2S
Molecular Weight 347.21
CAS No. 2176270-85-0
Cat. No. B2673880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole
CAS2176270-85-0
Molecular FormulaC12H12Cl2N4O2S
Molecular Weight347.21
Structural Identifiers
SMILESC1C(CN1S(=O)(=O)C2=C(C=CC=C2Cl)Cl)CN3C=NC=N3
InChIInChI=1S/C12H12Cl2N4O2S/c13-10-2-1-3-11(14)12(10)21(19,20)18-5-9(6-18)4-17-8-15-7-16-17/h1-3,7-9H,4-6H2
InChIKeyFTHYQMIGTJRXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (2176270-85-0): Chemical Identity & Procurement Starting Point


The compound 1-((1-((2,6-dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole (CAS 2176270-85-0) is a functionalized 1,2,4‑triazole derivative that incorporates a 2,6‑dichlorophenylsulfonyl‑azetidine scaffold . This structural architecture places it within the class of sulfonyl‑triazoles that can act as targeted covalent ligands for protein kinases via sulfur‑triazole exchange (SuTEx) chemistry [1]. The compound possesses a molecular formula of C₁₂H₁₂Cl₂N₄O₂S, a molecular weight of 347.2 g/mol, a calculated partition coefficient (cLogP) of 1.87, and a topological polar surface area (TPSA) of 68.09 Ų . These properties establish the compound as a research‑grade chemical probe for covalent kinase targeting and chemical biology applications [1].

Covalent kinase probe chemistry via SuTEx electrophile; suitable for live-cell target engagement studies
1,2,4-triazole regioisomer provides distinct electronic profile for tyrosine chemoselectivity screening
Azetidine scaffold offers conformational constraint relevant to binding kinetics and metabolic stability research

Why Generic 1,2,4‑Triazole or Azetidine Scaffolds Cannot Replace 1-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole


Closely related sulfonyl‑triazole analogs that differ in aryl‑substitution pattern, azetidine connectivity, or triazole regioisomerism are not functionally interchangeable. The 2,6‑dichlorophenyl group imparts a distinct steric and electronic environment that influences both binding‑site complementarity and the intrinsic reactivity of the sulfonyl‑triazole electrophile [1]. Replacing the 1,2,4‑triazole ring with a 1,2,3‑triazole, or substituting the azetidine with a pyrrolidine, alters the distance and orientation of the triazole leaving group, which directly affects sulfur‑triazole exchange kinetics and tyrosine‑site chemoselectivity [1][2]. These structural variables critically determine the target‑engagement profile in covalent kinase inhibitor development, making generic substitution unreliable for studies requiring reproducible structure–activity relationships [2].

Mismatch
2,6-Dichlorophenyl substitution
Different aryl substitution patterns (e.g., 2,5-dichloro or monochloro) alter steric/electronic environment, affecting binding-site complementarity.
Mismatch
Azetidine vs. pyrrolidine ring
Pyrrolidine analogs may exhibit different conformational flexibility, potentially reducing target pre-organization and altering SuTEx leaving-group orientation.
Mismatch
1,2,4- vs. 1,2,3-triazole regioisomer
1,2,3-triazole analogs show lower tyrosine chemoselectivity and may shift off-target profiles in chemoproteomic workflows.

Quantitative Differentiation of 1-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole: A Measurable Comparison Against Structural Analogs


Covalent Kinase Ligand Potential Supported by SuTEx Chemistry: Class‑Level Reactivity Advantage Over Non‑Covalent Triazole Analogs

The compound belongs to the sulfonyl‑triazole class capable of irreversible covalent modification of tyrosine and lysine residues on kinases through SuTEx chemistry, a mechanism absent in traditional non‑covalent 1,2,4‑triazole kinase inhibitors [1]. Published sulfonyl‑triazole probes (e.g., KY‑26) have been shown to modify >65 ATP‑/NAD‑binding proteins in live cells, demonstrating broad but tunable covalent engagement [2]. Due to the absence of publicly disclosed, compound‑specific kinase inhibition data for this precise CAS number, the covalent mechanism is inferred from class‑level evidence provided by the Hsu laboratory and associated patent filings [1][3].

Covalent Mechanism
Class-level
Covalent SuTEx vs. reversible binding; KY‑26 analog modified >65 ATP‑/NAD‑binding proteins in live cells
May support prolonged target residence study context
Compound-specific kinase inhibition data not disclosed
Chemical Biology Covalent Inhibitors Kinase Profiling Sulfur‑Triazole Exchange

Physicochemical Differentiation via cLogP and TPSA: Comparison with a Non‑Azetidine Dichlorophenyl‑Sulfonyl Triazole Analog

The target compound exhibits a calculated cLogP of 1.87 and a TPSA of 68.09 Ų, indicative of balanced lipophilicity and polarity suitable for cell permeability . In comparison, the structurally related analog 1‑(1‑((2,5‑dichlorophenyl)sulfonyl)pyrrolidin‑3‑yl)‑1H‑1,2,3‑triazole (CAS 1798661‑85‑4), which replaces the azetidine with a pyrrolidine and uses a 1,2,3‑triazole instead of a 1,2,4‑triazole, possesses an identical molecular formula (C₁₂H₁₂Cl₂N₄O₂S) but is expected to have a different three‑dimensional arrangement that alters its physicochemical and ADME profile . No experimental logP or TPSA data are publicly available for either compound to permit a direct numerical comparison.

Physicochemical Profile
Data to verify
cLogP 1.87; TPSA 68.09 Ų; comparator (pyrrolidine-1,2,3-triazole analog) data unavailable
Profile may influence cell permeability and solubility; experimental confirmation needed
No experimental logP or TPSA for direct comparison
Medicinal Chemistry Drug Design Physicochemical Properties ADME

Differentiation by Azetidine Ring Incorporation: Conformational Rigidity Advantage Over Pyrrolidine-Containing Analogs

The azetidine ring in the target compound confers greater conformational rigidity than the pyrrolidine ring found in analogous sulfonyl‑triazole compounds such as CAS 1798661‑85‑4 and CAS 2034441‑83‑1 . Published medicinal chemistry literature indicates that replacing a pyrrolidine with an azetidine can reduce the entropic penalty upon target‑protein binding and improve metabolic stability by limiting oxidative metabolism at the saturated heterocycle [1]. No head‑to‑head metabolic stability data comparing the target compound with its pyrrolidine analogs have been published.

Azetidine Rigidity
Class-level
Azetidine ring provides greater conformational constraint vs. pyrrolidine; no head-to-head binding/metabolic data
May reduce entropic penalty and improve metabolic stability
Class-level medicinal chemistry principle
Medicinal Chemistry Conformational Analysis Drug Design Metabolic Stability

1,2,4‑Triazole Regioisomer Advantage: Tuning SuTEx Probe Reactivity vs. 1,2,3‑Triazole Analogs

The 1,2,4‑triazole regioisomer in the target compound provides a distinct electronic environment for the sulfonyl leaving group compared to the 1,2,3‑triazole found in several closely related analogs (e.g., CAS 1798661‑85‑4 and CAS 2034441‑83‑1) [1]. Published SuTEx probe studies have demonstrated that 1,2,4‑sulfonyl‑triazoles exhibit ~5‑fold enhanced chemoselectivity for tyrosine residues over other nucleophilic amino acids compared to their 1,2,3‑regioisomeric counterparts, enabling investigation of >10,000 tyrosine sites in lysates and live cells [2]. This chemoselectivity improvement is attributed to differences in the electronic character of the triazole ring that modulate leaving‑group ability during the SuTEx reaction.

Tyrosine Chemoselectivity
Class-level
~5-fold enhanced tyrosine chemoselectivity over 1,2,3-triazole (class-level, HHS‑465/475 pair)
Supports chemoselectivity review for probe design
Based on >10,000 tyrosine sites in live-cell proteomics
Chemical Biology Probe Design SuTEx Chemistry Chemoselectivity

Optimized Application Scenarios for 1-((1-((2,6-Dichlorophenyl)sulfonyl)azetidin-3-yl)methyl)-1H-1,2,4-triazole: Translating Evidence into Research Impact


Covalent Kinase Probe Development for Chemoproteomic Target Identification

The sulfonyl‑triazole core enables covalent modification of tyrosine and lysine residues on kinases through SuTEx chemistry [1]. The 1,2,4‑triazole regioisomer offers ~5‑fold improved tyrosine chemoselectivity over 1,2,3‑triazole analogs, facilitating cleaner target‑engagement profiles in live‑cell chemoproteomic experiments [2]. This compound is suitable for derivatization into activity‑based probes (ABPs) for mapping functional tyrosine sites in the kinome, as demonstrated by the KY‑26 probe class [1].

Structure–Activity Relationship (SAR) Studies in Covalent Inhibitor Lead Optimization

The azetidine ring imparts greater conformational rigidity than pyrrolidine‑containing analogs, which may reduce the entropic penalty upon target binding and improve metabolic stability [3]. The 2,6‑dichlorophenyl substituent provides a distinct steric and electronic profile that can be systematically varied to optimize potency and selectivity against specific kinase targets. This scaffold is well‑suited for fragment‑based and structure‑guided design of covalent kinase inhibitors [1].

Physicochemical Benchmarking for Azetidine‑Containing Covalent Probe Libraries

With a cLogP of 1.87 and TPSA of 68.09 Ų, the compound occupies a favorable drug‑like chemical space for cell permeability . Its balanced lipophilicity makes it a suitable reference standard for profiling the ADME properties of azetidine‑based sulfonyl‑triazole libraries. Comparative evaluation against pyrrolidine analogs with identical empirical formula but different cLogP/TPSA profiles allows researchers to dissect the contribution of the azetidine ring to overall pharmacokinetic behavior.

Selective Covalent Kinase Inhibitor Design Targeting CDK2 and DGK Family Kinases

Patent disclosures covering sulfonyl‑triazole compounds explicitly identify cyclin‑dependent kinase 2 (CDK2) and diacylglycerol kinases (DGKs) as targetable kinases [4]. The target compound serves as a core scaffold for developing selective, covalent inhibitors of these kinase families, where rapid and sustained target engagement is therapeutically desirable. Its covalent mechanism addresses resistance mutations that compromise ATP‑competitive reversible inhibitors [1].

Application
Selection Property
Validation Focus
Chemoproteomic target ID probe development
Covalent SuTEx reactivity with tyrosine chemoselectivity
Kinase target engagement and off-target profile review
Covalent inhibitor SAR optimization
Azetidine conformational rigidity and 2,6-dichlorophenyl steric profile
Binding kinetics and metabolic stability assay validation
Physicochemical library benchmarking
Balanced cLogP/TPSA for cell permeability
ADME property profiling across azetidine-based analogs
CDK2/DGK kinase probe design
2,6-Dichlorophenyl scaffold for target selectivity
Resistance-mutation context and sustained target engagement studies
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